Nonanoyl chloride (CAS: 764-85-2), also known as pelargonyl chloride, is a straight-chain C9 acyl chloride widely used as a highly reactive electrophile in industrial and laboratory synthesis [1]. As a medium-chain fatty acid derivative, it serves as a critical precursor for acylation and esterification reactions, offering excellent solubility in aprotic organic solvents and high reactivity toward amines, alcohols, and enolates. Its primary procurement value lies in its ability to introduce the nonanoyl (C9) moiety without the need for in-situ acid activation, making it indispensable for the synthesis of specific APIs (such as nonivamide), low-temperature bleach activators, and specialized amphiphilic materials where the exact odd-carbon chain length dictates downstream physicochemical performance [2].
Substituting nonanoyl chloride with its even-chain analogs (such as octanoyl chloride or decanoyl chloride) or its unactivated acid precursor (nonanoic acid) fundamentally alters both processability and final product performance[1]. In pharmaceutical and agrochemical applications, the C9 chain is strictly required to achieve specific lipophilicity and receptor binding profiles; for example, C8 or C10 analogs of capsaicinoids exhibit drastically reduced TRPV1 activity and altered pungency. From a process perspective, attempting to substitute nonanoyl chloride with nonanoic acid necessitates harsh in-situ chlorination (e.g., using thionyl chloride), which generates toxic, corrosive byproducts (SO2, HCl) and significantly reduces overall yield due to competing side reactions with unprotected functional groups [2].
In the industrial synthesis of nonivamide (synthetic capsaicin), using nonanoyl chloride directly via a Schotten-Baumann reaction (biphasic dichloromethane/water system, 38–45 °C) achieves crude yields exceeding 90–95%. In contrast, starting from nonanoic acid requires an initial activation step with thionyl chloride, which not only generates hazardous SO2 and HCl gases but also reduces overall yield due to side reactions between the acid chloride and the unprotected phenolic hydroxyl group of vanillylamine [1].
| Evidence Dimension | Synthesis yield and process safety |
| Target Compound Data | >90-95% yield; single-step condensation without toxic gas generation |
| Comparator Or Baseline | Nonanoic acid (requires SO2/HCl-generating activation step, lower overall yield) |
| Quantified Difference | Elimination of 1 hazardous synthetic step; >90% isolated yield |
| Conditions | Biphasic Schotten-Baumann condensation (DCM/water) vs. thionyl chloride activation |
Procuring the pre-activated acid chloride streamlines API manufacturing, eliminates corrosive off-gassing, and maximizes throughput for nonivamide production.
The exact C9 chain length provided by nonanoyl chloride is critical for the biological activity of vanilloid derivatives. Condensation with vanillylamine yields nonivamide, which perfectly mimics the pungency and TRPV1 receptor binding profile of natural capsaicin. Substituting nonanoyl chloride with octanoyl chloride (C8) yields N-vanillyloctanamide, which exhibits a significantly reduced binding affinity to TRPV1 and an altered pharmacokinetic clearance profile, rendering it unsuitable for commercial analgesic patches or biological pesticides [1].
| Evidence Dimension | Target receptor (TRPV1) activity and pungency |
| Target Compound Data | Nonanoyl chloride yields nonivamide (matches natural capsaicin profile) |
| Comparator Or Baseline | Octanoyl chloride (yields N-vanillyloctanamide, >10-fold reduced TRPV1 potency) |
| Quantified Difference | Strict structural requirement; C8 substitution causes drastic loss of biological activity |
| Conditions | In vitro TRPV1 receptor binding assays and pharmacokinetic profiling |
Buyers formulating analgesic patches or biological repellents must procure the C9 chloride to ensure the final active ingredient meets established efficacy benchmarks.
Nonanoyl chloride is the specific precursor for synthesizing sodium nonanoyloxybenzene sulfonate (NOBS), a premier low-temperature bleach activator. Reaction of nonanoyl chloride with sodium p-phenolsulfonate yields NOBS at 97% efficiency. When compared to lauroyl chloride (C12), which yields the corresponding activator at 93%, the C9-derived NOBS generates peroxynonanoic acid during perhydrolysis. This specific C9 peroxyacid significantly outperforms both the C12 analog and the industry standard TAED at room temperature (25 °C) due to its optimal balance of aqueous solubility and hydrophobic stain affinity [1].
| Evidence Dimension | Precursor yield and low-temperature bleaching efficiency |
| Target Compound Data | 97% synthesis yield; superior bleaching at 25 °C |
| Comparator Or Baseline | Lauroyl chloride (93% yield; inferior low-temperature performance) and TAED |
| Quantified Difference | +4% synthesis yield; critical performance advantage at 25 °C |
| Conditions | Esterification in ISOPAR G at 110–130 °C; perhydrolysis at 25 °C |
For detergent formulations targeting cold-water washing, the C9 chain is uniquely required to achieve the necessary perhydrolysis kinetics and stain removal.
Nonanoyl chloride is utilized to synthesize N-acyl amino acid amphiphiles with precise thermal properties. For instance, the acylation of L-phenylalanine with nonanoyl chloride yields N-nonanoyl-L-phenylalanine, which exhibits a sharp solid-to-liquid melting transition at 127 °C. In contrast, the corresponding L-tyrosine derivative melts at 118 °C. The specific odd-carbon (C9) chain length induces an alternation effect in the molecular packing, providing distinct thermotropic phase behavior compared to even-chain (C8 or C10) analogs[1].
| Evidence Dimension | Solid-to-liquid melting transition temperature |
| Target Compound Data | N-nonanoyl-L-phenylalanine melts at 127 °C |
| Comparator Or Baseline | Even-chain analogs (exhibit alternating melting point curves) |
| Quantified Difference | Precise thermal tuning based on the C9 acyl chain |
| Conditions | Differential scanning calorimetry (DSC) of purified N-acyl amino acids |
Material scientists designing self-assembling gels or phase change materials rely on the exact C9 chain to achieve specific target melting temperatures.
Directly applied in the Schotten-Baumann condensation with vanillylamine to produce nonivamide for analgesic patches, riot control agents, and biological pesticides, avoiding the hazards of in-situ acid activation [1].
Used as the primary acylating agent to produce sodium nonanoyloxybenzene sulfonate (NOBS), enabling the generation of peroxynonanoic acid for high-efficiency cold-water laundry detergents [2].
Utilized in the synthesis of N-alpha-nonanoyl-L-arginine ethyl ester (NAE) and similar amino acid-based surfactants, where the C9 chain provides distinct critical micelle concentrations (CMC) and antimicrobial properties [3].
Corrosive;Irritant